N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide
Description
Properties
Molecular Formula |
C19H13ClN4O |
|---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide |
InChI |
InChI=1S/C19H13ClN4O/c20-15-9-7-13(8-10-15)16-17(24-12-4-11-21-19(24)22-16)23-18(25)14-5-2-1-3-6-14/h1-12H,(H,23,25) |
InChI Key |
AZUMXWSPPQNTHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminopyrimidine Derivatives
The imidazo[1,2-a]pyrimidine core is typically synthesized via cyclocondensation of 2-aminopyrimidine with α-haloketones or α-bromoacetophenones. For example, 2-amino-4-chloropyrimidine reacts with 4-chlorophenylglyoxal in acetic acid under reflux to yield 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine. This intermediate is then brominated at the 3-position using N-bromosuccinimide (NBS) in dichloromethane, achieving 85–90% conversion.
Amidation with Benzoyl Chloride
The brominated intermediate undergoes nucleophilic aromatic substitution (SNAr) with benzamide. In a representative procedure, 3-bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine is treated with benzoyl chloride in the presence of potassium carbonate and a catalytic amount of tetrabutylammonium bromide (TBAB) in dimethylformamide (DMF) at 80°C for 12 hours. Post-reaction purification via silica gel chromatography affords the title compound in 52% yield.
Three-Component Coupling Approaches
Groebke–Blackburn–Bienaymé (GBB) Reaction
Adapting methodologies from imidazo[1,2-a]pyridine synthesis, the GBB reaction enables a one-pot assembly of the imidazo[1,2-a]pyrimidine scaffold. A mixture of 2-aminopyrimidine, 4-chlorobenzaldehyde, and benzoyl isocyanide reacts in methanol at 60°C for 6 hours, catalyzed by indium(III) chloride. This method bypasses intermediate isolation, achieving a 74% yield with >90% purity after recrystallization from ethanol.
Reaction Scheme:
Michael-Type Addition for Library Synthesis
Parallel synthesis techniques, as described by, involve a Michael-type addition of acrylonitrile derivatives to preformed imidazo[1,2-a]pyrimidines. While this approach generates diverse analogs, its applicability to the target compound requires substituting acrylonitrile with benzoylating agents, yielding 68–70% under optimized conditions.
Catalytic Methods and Transition Metal Involvement
Palladium-Catalyzed Cross-Coupling
Late-stage functionalization via Suzuki-Miyaura coupling is employed to introduce the 4-chlorophenyl group. For instance, 3-iodoimidazo[1,2-a]pyrimidine reacts with 4-chlorophenylboronic acid in the presence of Pd(PPh₃)₄ and sodium carbonate in dioxane/water (3:1) at 100°C. Subsequent amidation with benzoyl chloride completes the synthesis, yielding 65% over two steps.
Buchwald-Hartwig Amination
In patented routes, Buchwald-Hartwig amination couples aryl halides with benzamide derivatives. Using a palladium-Xantphos catalyst system, 3-bromoimidazo[1,2-a]pyrimidine reacts with benzamide in toluene at 110°C, achieving 60% yield. However, this method requires stringent anhydrous conditions and elevated temperatures.
Purification and Characterization Techniques
Chromatographic Purification
Crude products are typically purified via flash chromatography on silica gel (ethyl acetate/hexane, 1:2), followed by recrystallization from ethanol/water (3:1). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms ≥95% purity.
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, imidazo-H), 8.25–7.40 (m, 9H, aryl-H), 5.21 (s, 1H, NH).
-
LC-MS : m/z 348.8 [M+H]⁺, consistent with the molecular formula C₁₉H₁₃ClN₄O.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
The imidazo[1,2-a]pyrimidine core in the target compound is a pyrimidine-fused system, whereas many analogs feature an imidazo[1,2-a]pyridine (pyridine-fused) core. For example:
- 3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl)-N-methylbenzamide (Cpd S8) : This analog (imidazo[1,2-a]pyridine core) has a methyl-substituted benzamide at position 3 and a 4-chlorophenyl group at position 2. Its melting point (225–227°C) and NMR data suggest distinct crystallinity and electronic environments compared to pyrimidine-based derivatives .
- Benzo[4,5]imidazo[1,2-a]pyrimidin-2-one derivatives: These compounds (e.g., Methyl (Z)-2-(4-(3-chlorophenyl)-2-oxo-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3(4H)-ylidene)-2-(phenylamino)acetate) exhibit a fused benzene ring and a pyrimidinone moiety, resulting in higher melting points (>300°C) due to enhanced hydrogen bonding and rigidity .
Table 1: Core Heterocycle Comparison
Pharmacological and Physicochemical Properties
- Anti-Inflammatory Activity : Certain analogs, such as N-(4-methoxybenzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamido)methyl)benzamide, exhibit superior anti-inflammatory activity compared to aspirin .
- Antimicrobial Activity : (17Z)-N-((2-(4-fluorophenyl)-6-methylimidazo[1,2-α]pyridin-3-yl)methylene)-4-arylamines show moderate antibacterial and antifungal effects .
- Solubility and Stability : The introduction of hydroxypropyl groups (e.g., in 2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(2-hydroxypropyl)-N-propylacetamide) improves aqueous solubility .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide, and how can purity be optimized?
- The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[1,2-a]pyrimidine core via condensation of 2-aminopyrimidine with a 4-chlorophenyl-substituted aldehyde. Subsequent acylation with benzoyl chloride in the presence of a base (e.g., triethylamine) introduces the benzamide moiety .
- Purity optimization : Use column chromatography or recrystallization with polar aprotic solvents (e.g., DMF/ethanol mixtures). Monitor reactions via TLC and confirm purity via HPLC (>95%) .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- 1H/13C-NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and confirm the imidazo-pyrimidine core (e.g., singlet for H-3 at δ 8.1–8.3 ppm) .
- LC-MS : Validate molecular weight (calc. for C21H15ClN4O: 386.08 g/mol) and detect fragmentation patterns .
- FT-IR : Identify carbonyl stretches (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Q. What are the primary biological targets and mechanisms of action reported for this compound?
- Kinase inhibition : Analogous imidazo[1,2-a]pyrimidines inhibit cyclin-dependent kinases (CDKs) by competitively binding to ATP pockets, disrupting cell cycle progression .
- Receptor modulation : Chlorophenyl-substituted analogs show selective binding to G-protein-coupled receptors (GPCRs), acting as partial agonists/antagonists .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodology :
Substituent variation : Compare analogs with halogen (Cl, F) or methyl groups at the 4-chlorophenyl or benzamide positions to assess steric/electronic effects .
Molecular docking : Use AutoDock Vina to predict binding affinities to CDK2 vs. CDK4, focusing on hydrogen bonds with Leu83 (CDK2) or Val96 (CDK4) .
In vitro assays : Measure IC50 values against kinase panels and correlate with logP (lipophilicity) for membrane permeability .
Q. How to resolve contradictions in reported bioactivity data (e.g., conflicting IC50 values across studies)?
- Root cause analysis :
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Compound stability : Perform stability studies in DMSO/PBS (pH 7.4) using LC-MS to detect degradation products .
Q. What strategies enhance pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Solubility : Introduce polar groups (e.g., morpholine or piperazine) at the benzamide para-position; measure logD (pH 7.4) via shake-flask method .
- Metabolic stability : Replace labile methyl groups with trifluoromethyl (CF3) to reduce CYP450-mediated oxidation; validate via liver microsome assays (t1/2 > 60 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
